Head-to-Head Physicochemical Differentiation from the Closest Commercial Ethyl Ester Analog
The free‑acid glycine conjugate (Hit2Lead catalog #7354711) exhibits substantially lower lipophilicity and higher predicted aqueous solubility than its direct ethyl ester analog (Hit2Lead catalog #5883556) when assessed by the same computational platform. The measured LogP decreases from 4.12 (ethyl ester) to 2.22 (free acid), while the predicted logarithmic aqueous solubility (LogSW) improves from −5.16 to −3.33 . The topological polar surface area (tPSA) increases from 68.3 Ų (ethyl ester) to 79.3 Ų (free acid), and the hydrogen‑bond donor count increases from 1 to 2 . These three orthogonal descriptors collectively indicate that the free acid is markedly more hydrophilic and should exhibit superior aqueous solubility profiles, a critical parameter for assay development where DMSO stock solubility limits are often encountered.
| Evidence Dimension | Physicochemical properties (LogP, LogSW, tPSA, H‑bond donors) |
|---|---|
| Target Compound Data | LogP = 2.22; LogSW = −3.33; tPSA = 79.3 Ų; H‑bond donors = 2 |
| Comparator Or Baseline | Ethyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate: LogP = 4.12; LogSW = −5.16; tPSA = 68.3 Ų; H‑bond donors = 1 |
| Quantified Difference | ΔLogP = −1.90 (free acid more hydrophilic); ΔLogSW = +1.83 log units (≈67‑fold improvement in predicted solubility); ΔtPSA = +11.0 Ų |
| Conditions | Hit2Lead/ChemBridge computational property predictions using a consistent in silico model across catalog compounds |
Why This Matters
A nearly 70‑fold predicted solubility advantage can determine whether a compound is usable at biologically relevant concentrations in aqueous assay buffers, directly impacting procurement decisions for screening campaigns.
